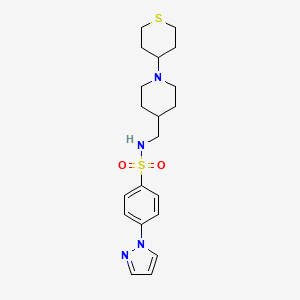
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a cyano group, and a pyrrolidine sulfonyl benzamide moiety.
Vorbereitungsmethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyano group and the dimethyl substituents. The pyrrolidine sulfonyl benzamide moiety is then attached through a series of reactions involving sulfonylation and amidation. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide: This compound has a similar thiophene ring structure but differs in the substituents attached to the benzamide moiety.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide: This compound contains a phenoxybutanamide group instead of the pyrrolidine sulfonyl benzamide moiety.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide: This compound has nitro groups attached to the benzamide moiety, which can significantly alter its chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-13(2)25-18(16(12)11-19)20-17(22)14-5-7-15(8-6-14)26(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHZUFYJXUZRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)
![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)
![2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2356336.png)

![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2356344.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2356345.png)
